molecular formula C15H14O3S2 B11489354 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one CAS No. 514814-17-6

4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one

Cat. No.: B11489354
CAS No.: 514814-17-6
M. Wt: 306.4 g/mol
InChI Key: STKIJTRICOJQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one is a photochromic dithienylethene derivative characterized by a 1,3-dioxol-2-one bridging fragment connecting two 2,5-dimethylthiophene moieties. Synthesized via methods developed for bis(2,5-dimethyl-3-thienyl)ethenes, this compound exhibits reversible photochromic behavior, transitioning between open and cyclic forms upon light exposure . X-ray diffraction analysis confirms its anti-parallel molecular conformation, akin to perfluorocyclopentene-bridged analogs, which facilitates efficient photocyclization . The cyclic form demonstrates exceptional thermal stability, a critical feature for applications in optical memory devices and molecular switches .

Properties

CAS No.

514814-17-6

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

IUPAC Name

4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one

InChI

InChI=1S/C15H14O3S2/c1-7-5-11(9(3)19-7)13-14(18-15(16)17-13)12-6-8(2)20-10(12)4/h5-6H,1-4H3

InChI Key

STKIJTRICOJQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=C(OC(=O)O2)C3=C(SC(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one. One common approach involves cyclization of the corresponding dithienothiophene precursor with an oxidizing agent. The reaction typically proceeds under mild conditions, yielding the desired compound.

Reaction Conditions:: The cyclization reaction can be carried out using a variety of oxidants, such as iodine, bromine, or ferric chloride. Solvents like dichloromethane or acetonitrile are commonly employed. The reaction temperature and duration depend on the specific conditions chosen.

Industrial Production:: While laboratory-scale synthesis is well-established, industrial-scale production methods may involve continuous flow processes or optimized batch reactions. The compound’s purity and yield are critical factors in large-scale production.

Chemical Reactions Analysis

4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one undergoes various chemical reactions:

    Oxidation: The dioxolone ring can be selectively oxidized to form a quinone derivative.

    Reduction: Reduction of the quinone moiety leads to the corresponding hydroquinone.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene positions.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for cyclization) are commonly used.

Scientific Research Applications

Organic Synthesis

4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one serves as a versatile building block in organic synthesis. It can be utilized for the synthesis of more complex organic molecules through various reactions such as Friedel-Crafts acylation and cycloaddition reactions. The presence of the dioxolane ring enhances its electrophilic character, making it suitable for nucleophilic attack in synthetic pathways .

Research has indicated that this compound exhibits potential biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of 4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been evaluated using the MTT assay against human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma). Results showed significant apoptosis induction and lower IC50 values compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of thiophene rings is believed to enhance its interaction with microbial membranes, leading to effective inhibition .

Material Science

In material science, 4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one is explored for its potential use in developing organic semiconductors and photovoltaic materials. Its electronic properties make it an attractive candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of synthesized derivatives based on 4,5-bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one using various human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics. The mechanism was attributed to increased reactive oxygen species production and mitochondrial membrane potential disruption .

Case Study 2: Synthesis and Characterization

Another investigation focused on synthesizing new derivatives of this compound through various reaction conditions. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures. Biological assays demonstrated promising antibacterial activity against multiple strains of bacteria .

Mechanism of Action

The exact mechanism by which 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one exerts its effects depends on the specific application. For instance, in organic electronics, its π-conjugated system facilitates charge transport, while in drug delivery, its controlled release behavior plays a crucial role.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key distinctions between 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one and analogous compounds, focusing on molecular structure, photochromic activity, and functional properties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Bridging Groups Photochromic Activity Thermal Stability (Cyclic Form) Key Applications
4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one C₁₅H₁₄O₃S₂ 2,5-dimethylthiophen-3-yl, dioxol-2-one Yes High Photochromic materials
4,5-Bis(chloromethyl)-1,3-dioxol-2-one C₅H₄Cl₂O₃ Chloromethyl, dioxol-2-one No data Likely lower Pharmaceutical impurity reference
4,5-Bis-(2-iodo-ethylsulfanyl)-[1,3]dithiol-2-one C₆H₈I₂O₂S₃ 2-iodo-ethylsulfanyl, dithiol-2-one No data Unreported Unclear (experimental use)
Perfluorocyclopentene-bridged dithienylethenes Varies Perfluorocyclopentene bridge Yes Moderate to high Optoelectronics, sensors

Key Comparisons:

Substituent Effects on Photochromism
  • Thiophene vs. Chloromethyl/Iodoethylsulfanyl Groups: The 2,5-dimethylthiophen-3-yl substituents in the target compound provide extended π-conjugation, enabling efficient light-induced cyclization and color changes . In contrast, the chloromethyl groups in 4,5-Bis(chloromethyl)-1,3-dioxol-2-one lack conjugation, rendering it non-photochromic and more reactive, likely suited for synthetic intermediates or impurity standards .
  • Bridging Fragments: The dioxol-2-one bridge in the target compound offers rigidity and electron-withdrawing effects, stabilizing the cyclic form.
Thermal Stability

The cyclic form of the target compound exhibits high thermal stability due to steric hindrance from the dimethylthiophene groups and the rigid dioxol-2-one bridge . This contrasts with perfluorocyclopentene-bridged analogs, where stability varies with substituent electronegativity.

Biological Activity

4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one (CAS: 514814-17-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₄O₃S₂
  • Molecular Weight : 306.40 g/mol
  • LogP : 4.92 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 99.83 Ų

These properties suggest that the compound may have significant interactions with biological membranes, influencing its bioactivity.

Biological Activity Overview

Research into the biological activity of 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one indicates several potential pharmacological effects:

Antimicrobial Properties

The compound's structural features may contribute to antimicrobial activity. Similar dioxolones have been reported to exhibit antibacterial and antifungal properties. For instance, compounds containing thiophene moieties have demonstrated effectiveness against various pathogens.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production and is a target for skin-whitening agents. Preliminary studies indicate that analogs of this compound may inhibit tyrosinase activity effectively. For example, a related study found that certain dioxolones exhibited IC50 values significantly lower than standard inhibitors like kojic acid .

Study on Tyrosinase Inhibition

A recent investigation evaluated the tyrosinase inhibitory effects of several analogs related to 4,5-Bis(2,5-dimethylthiophen-3-yl)-1,3-dioxol-2-one. The results indicated:

  • Analog 1 : IC50 = 3.82 µM (five times more potent than kojic acid)
  • Analog 2 : IC50 = 3.77 µM (similar efficacy)
  • Analog 3 : IC50 = 0.08 µM (exhibited the strongest inhibition)

These findings suggest that modifications in the structure can lead to enhanced biological activity against tyrosinase .

Cytotoxicity Assessment

In assessing the cytotoxic effects on B16F10 murine melanoma cells:

  • Analogs 1 and 3 showed no cytotoxicity at concentrations ≤20 µM over 72 hours.
  • Analog 2 , however, exhibited concentration-dependent cytotoxicity even at low concentrations (≥2.5 µM), indicating a need for careful evaluation in therapeutic contexts .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntioxidantPotential based on structural analogs
AntimicrobialSimilar compounds exhibit activity
Tyrosinase InhibitionIC50 values indicate strong inhibition potential
CytotoxicityVaries by analog; some exhibit significant toxicity

Q & A

Q. Advanced Research Focus

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply the SHELX suite (e.g., SHELXL-2019) for structure solution and refinement.
  • Validation : Check for crystallographic mirror planes and intermolecular interactions (e.g., O⋯O contacts < 3.0 Å) to confirm packing efficiency.
    Example : The planar structure of 4,5-dimethyl-1,3-dioxol-2-one was resolved in space group P21/m with a crystallographic C₂ axis, highlighting antiparallel molecular strands .

How should researchers address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data with computational predictions (e.g., DFT-calculated spectra).
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts. For example, discrepancies in carbonyl IR stretches (~1800 cm⁻¹) may arise from crystal packing vs. solution-state interactions.
  • Case Study : Conflicting melting points reported for derivatives (e.g., 193–195°C vs. 185°C) can be resolved by verifying crystallization solvents and annealing protocols .

What safety protocols are critical for handling this compound in academic labs?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before transferring to hazardous waste containers .

What advanced applications does this compound have in energy storage materials?

Q. Advanced Research Focus

  • Li-Ion Batteries : Acts as an electrolyte additive to enhance SEI (solid-electrolyte interphase) stability.
  • Mechanism : The dioxolane ring decomposes at anode surfaces to form Li₂CO₃, improving ionic conductivity.
  • Performance Metrics : Electrochemical impedance spectroscopy (EIS) shows a 15% reduction in charge-transfer resistance when added at 2 wt% .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Q. Advanced Research Focus

  • DFT Studies : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Insights : High electrophilicity index (ω = 5.2 eV) suggests susceptibility to nucleophilic attack at the carbonyl group.
  • Validation : Compare computed reaction pathways (e.g., ring-opening hydrolysis) with experimental kinetics .

What strategies mitigate degradation during long-term storage of this compound?

Q. Basic Research Focus

  • Stability Tests : Conduct accelerated aging studies (40°C, 75% humidity) with periodic HPLC analysis.
  • Stabilizers : Add radical scavengers (e.g., BHT at 0.1 wt%) to inhibit oxidative degradation.
  • Documentation : Update safety data sheets (SDS) every 6 months to reflect new stability data .

How does this compound serve as a precursor for ligand design in coordination chemistry?

Q. Advanced Research Focus

  • Ligand Liberation : Hydrolyze the dioxolane ring under basic conditions (pH > 10) to release dimethyldioxolene(2+) ligands.
  • Applications : Coordinate with transition metals (e.g., Fe³⁺, Cu²⁺) for redox-active complexes, characterized by cyclic voltammetry (ΔEp < 60 mV) .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced Research Focus

  • LC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 50 mm) with ESI+ ionization to detect halogenated byproducts (e.g., Cl⁻ adducts at m/z 149.2).
  • Limits of Detection (LOD) : Achieve 0.01 ppm sensitivity via isotope dilution (e.g., ¹³C-labeled internal standards) .

How can researchers optimize reaction yields in large-scale syntheses?

Q. Basic Research Focus

  • Process Parameters : Optimize stoichiometry (1:1.2 molar ratio of thiophene to carbonyl precursor) and heating rate (2°C/min).
  • Scale-Up : Use flow chemistry (residence time = 30 min) to maintain consistent temperature and mixing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.